molecular formula C13H18I2N2O B5058695 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol

2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol

Cat. No. B5058695
M. Wt: 472.10 g/mol
InChI Key: KJYCAGHSTWBMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol, also known as 123I-ADAM, is a radioligand that is used in molecular imaging studies of the brain. It is a selective serotonin transporter (SERT) inhibitor, which means that it binds to the SERT protein in the brain and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on mood, behavior, and cognition.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol is based on its ability to bind to the SERT protein in the brain. SERT is responsible for the reuptake of serotonin into the presynaptic neuron after it has been released into the synaptic cleft. By inhibiting SERT, 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol prevents the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This can have a variety of effects on mood, behavior, and cognition, depending on the specific brain region and neurotransmitter systems involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol are related to its ability to bind to the SERT protein in the brain. By inhibiting SERT, 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol leads to an increase in serotonin levels in the synaptic cleft. This can have a variety of effects on mood, behavior, and cognition, depending on the specific brain region and neurotransmitter systems involved. For example, increased serotonin levels in the prefrontal cortex have been associated with improved mood and cognitive function, while decreased serotonin levels in the amygdala have been associated with increased anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol in molecular imaging studies is its high selectivity for the SERT protein. This allows for accurate measurement of SERT binding in the brain, which can provide valuable information about the role of the serotonin system in various disorders. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol is its short half-life, which means that it must be used within a few hours of synthesis. Additionally, the use of radioactive isotopes requires specialized equipment and safety protocols, which can limit the availability of this technique to certain research settings.

Future Directions

There are many potential future directions for research using 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol. For example, studies could investigate the role of the serotonin system in other disorders, such as bipolar disorder or schizophrenia. Additionally, studies could investigate the effects of different drugs that modulate the serotonin system on SERT binding in the brain, which could provide insights into the mechanisms of action of these drugs. Finally, studies could investigate the relationship between SERT binding and other neurotransmitter systems, such as dopamine or norepinephrine, which could provide a more comprehensive understanding of the neurobiology of various disorders.

Synthesis Methods

The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol involves the reaction of 4,6-diiodoresorcinol with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then labeled with iodine-123, a radioactive isotope, using an iodination agent such as iodine monochloride. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure high radiochemical purity.

Scientific Research Applications

2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol has been used in a variety of molecular imaging studies to investigate the role of the serotonin system in various psychiatric and neurological disorders. For example, studies have looked at the distribution of SERT in the brains of patients with depression, anxiety disorders, and Parkinson's disease. Other studies have investigated the effects of drugs that modulate the serotonin system, such as selective serotonin reuptake inhibitors (SSRIs), on SERT binding in the brain.

properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18I2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCAGHSTWBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylpiperazin-1-yl)methyl]-4,6-diiodophenol

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